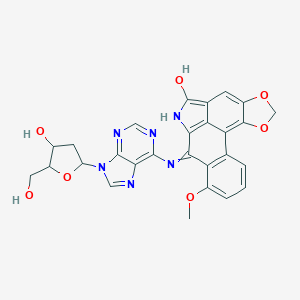![molecular formula C24H30N2O5 B236961 Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as IB-MECA, is a potent agonist of the adenosine A3 receptor. This compound has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
Wirkmechanismus
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate exerts its effects by binding to the adenosine A3 receptor, which is expressed in various tissues throughout the body. Activation of this receptor leads to a cascade of intracellular signaling events, resulting in the observed physiological effects.
Biochemische Und Physiologische Effekte
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is highly selective for the adenosine A3 receptor, allowing for specific targeting of this receptor. Additionally, Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has a long half-life, allowing for sustained effects. However, one limitation of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One potential application is in the treatment of autoimmune disorders, such as multiple sclerosis. Additionally, Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have potential as a neuroprotective agent in conditions such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
Synthesemethoden
The synthesis of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves the condensation of 3-isobutoxybenzoyl chloride with 4-(4-morpholinyl)benzylamine, followed by esterification with ethyl alcohol. This method has been optimized to produce high yields of pure Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been investigated for its potential use in the treatment of cardiovascular disease, asthma, and autoimmune disorders.
Eigenschaften
Produktname |
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate |
|---|---|
Molekularformel |
C24H30N2O5 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
ethyl 3-[[3-(2-methylpropoxy)benzoyl]amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H30N2O5/c1-4-30-24(28)19-8-9-22(26-10-12-29-13-11-26)21(15-19)25-23(27)18-6-5-7-20(14-18)31-16-17(2)3/h5-9,14-15,17H,4,10-13,16H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
UTEYCTYELCYPBU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
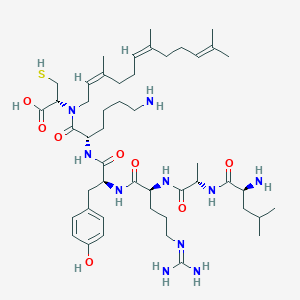
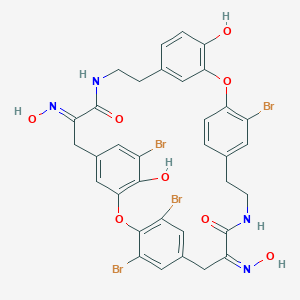
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
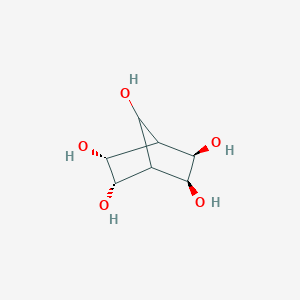
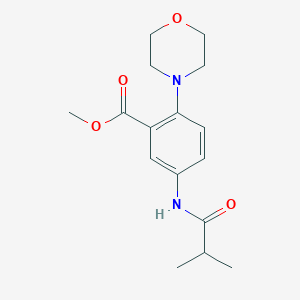
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
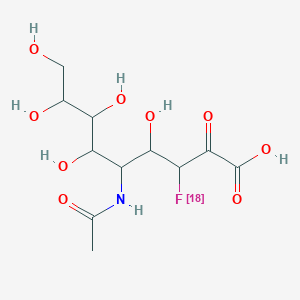
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
